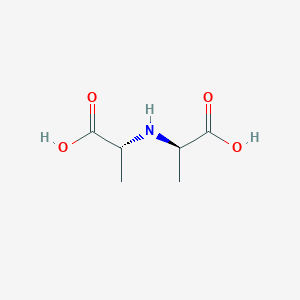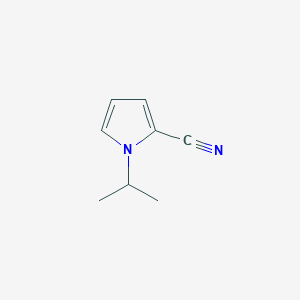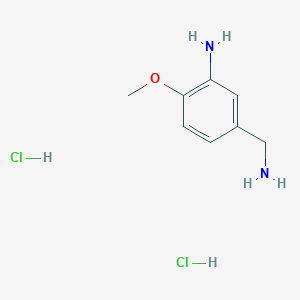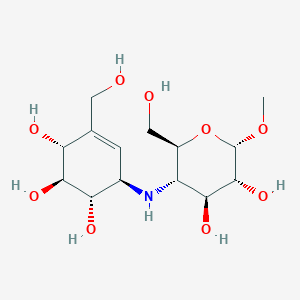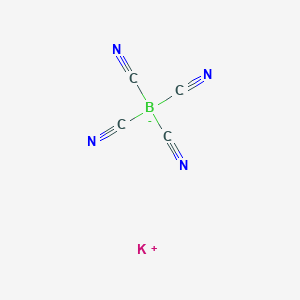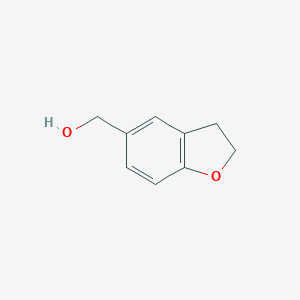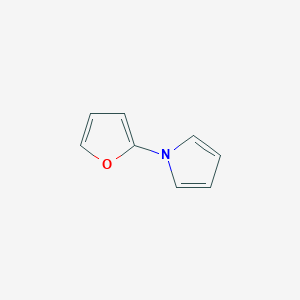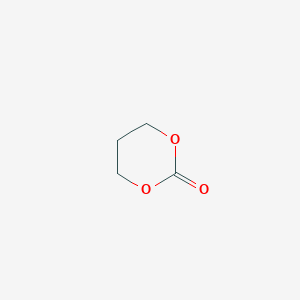
BGBASGWBMOITHT-UHFFFAOYSA-M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This specific compound is characterized by the presence of a thymyloxy group, which is derived from thymol, a natural monoterpene phenol derivative of cymene.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:
Starting Materials: Diethylmethylamine and 2-(thymyloxy)ethyl iodide.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (up to 60°C) to facilitate the quaternization process.
Procedure: Diethylmethylamine is reacted with 2-(thymyloxy)ethyl iodide in a suitable solvent. The reaction mixture is stirred for several hours until the formation of the quaternary ammonium salt is complete.
Purification: The product is isolated by filtration or extraction, followed by recrystallization to obtain pure ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for iodide to nitrate substitution) and sodium hydroxide (for iodide to hydroxide substitution).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with silver nitrate yield the corresponding nitrate salt, while hydrolysis can produce the corresponding alcohol and amine.
科学研究应用
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential antimicrobial properties due to the presence of the thymyloxy group.
Industry: Utilized in the formulation of disinfectants and antiseptics.
作用机制
The mechanism of action of ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide involves its interaction with cell membranes. The quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The thymyloxy group enhances its antimicrobial activity by interfering with microbial enzymes and metabolic pathways.
相似化合物的比较
Similar Compounds
Tetraethylammonium iodide: Another quaternary ammonium compound used in pharmacological studies.
Ethylammonium iodide: Used in the fabrication of perovskite-based photovoltaic devices.
Diethylmethyl(2-methoxyethyl)ammonium iodide: An ionic liquid with applications in various chemical processes.
Uniqueness
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide is unique due to the presence of the thymyloxy group, which imparts additional antimicrobial properties and potential applications in medicine and industry. This distinguishes it from other quaternary ammonium compounds that may lack such functional groups.
属性
CAS 编号 |
102571-20-0 |
|---|---|
分子式 |
C17H30INO |
分子量 |
391.3 g/mol |
IUPAC 名称 |
diethyl-methyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C17H30NO.HI/c1-7-18(6,8-2)11-12-19-17-13-15(5)9-10-16(17)14(3)4;/h9-10,13-14H,7-8,11-12H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
BGBASGWBMOITHT-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
规范 SMILES |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
同义词 |
diethyl-methyl-[2-(5-methyl-2-propan-2-yl-phenoxy)ethyl]azanium iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)
